N,N-diethyl-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
N,N-diethyl-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H23N3OS and its molecular weight is 317.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.15618354 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Researchers have developed methods for synthesizing new tetrahydropyrimidine-2-thione derivatives and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives starting from key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These syntheses involve reactions with haloketones, leading to various thiophenopyrimidine and pyrimidothiazepine derivatives, showcasing the versatility of tetrahydropyrimidine compounds in creating a broad spectrum of heterocyclic compounds with potential biological applications (Fadda, Bondock, Khalil, & Tawfik, 2013).
Biological Activities
A study by Malani et al. (2016) synthesized a series of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivatives, exploring their anti-proliferative and anti-microbial activities. These compounds displayed moderate activity against specific cell lines and exhibited notable anti-microbial properties against various bacterial strains, indicating the therapeutic potential of tetrahydropyrimidine derivatives in treating microbial infections and possibly in cancer therapy (Malani, Thakkar, Thakur, Ray, & Doshi, 2016).
Antimicrobial and Anticancer Evaluation
Another study synthesized a series of pyrimidine derivatives clubbed with thiazolidinone, which were characterized and evaluated for their antimicrobial and anticancer activities. These derivatives were tested against various bacterial and fungal strains, as well as against the HeLa cervical cancer cell line, showing promising results in both antimicrobial and anticancer evaluations. This research underscores the potential of tetrahydropyrimidine and thiazolidinone hybrids as effective agents in the treatment of infections and cancer (Verma & Verma, 2022).
Properties
IUPAC Name |
N,N-diethyl-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-5-20(6-2)16(21)14-12(4)18-17(22)19-15(14)13-9-7-11(3)8-10-13/h7-10,15H,5-6H2,1-4H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOJZQJMPZKKGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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